4,6-Dimethyloctanoic acid

Catalog No.
S15342428
CAS No.
2553-96-0
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethyloctanoic acid

CAS Number

2553-96-0

Product Name

4,6-Dimethyloctanoic acid

IUPAC Name

4,6-dimethyloctanoic acid

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-4-8(2)7-9(3)5-6-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)

InChI Key

LMFRDZYWEWGVPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CCC(=O)O

4,6-Dimethyloctanoic acid is a branched-chain carboxylic acid with the molecular formula C10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2} and a molecular weight of approximately 172.26 g/mol. This compound features two methyl groups attached to the octanoic acid backbone at the fourth and sixth carbon positions. The structural formula can be represented as follows:

CH3CH(CH3)CH2C(CH3)COOH\text{CH}_3-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{C}(\text{CH}_3)-\text{COOH}

4,6-Dimethyloctanoic acid is primarily recognized for its role in various chemical and biological processes, including its potential applications in pharmaceuticals and organic synthesis.

Typical of carboxylic acids:

  • Esterification: This reaction involves the formation of esters by reacting with alcohols in the presence of an acid catalyst. The general reaction can be represented as follows:
RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}
  • Reduction: The carboxylic acid group can be reduced to form primary alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, 4,6-dimethyloctanoic acid may lose carbon dioxide, leading to shorter-chain hydrocarbons.
  • Oxidation: The compound can also be oxidized to yield various ketones or aldehydes depending on the reaction conditions.

Research indicates that 4,6-dimethyloctanoic acid exhibits biological activity, particularly in metabolic pathways. In studies involving animal models, it has been shown to produce various metabolites upon oxidation, suggesting its involvement in energy metabolism and fatty acid catabolism. Notably, its metabolites include 4,6-dimethyl-7-hydroxyoctanoic acid and 4,6-dimethyl-7-ketooctanoic acid .

Several synthetic methods are available for producing 4,6-dimethyloctanoic acid:

  • Alkylation of Octanoic Acid: This method involves the alkylation of octanoic acid using methyl iodide under basic conditions to introduce methyl groups at the desired positions.
  • Via Grignard Reagents: Octanoic acid can react with Grignard reagents derived from methyl halides to yield branched products.
  • Biological Synthesis: Certain microorganisms can synthesize this compound through metabolic processes involving fatty acids.

4,6-Dimethyloctanoic acid finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds.
  • Food Industry: Employed as a flavoring agent due to its unique odor profile.
  • Cosmetics: Utilized in formulations for its emollient properties.
  • Surfactants: Acts as a building block for producing surfactants used in detergents and cleaning agents.

Studies have indicated that 4,6-dimethyloctanoic acid interacts with various biological systems. Its metabolites have been shown to affect lipid metabolism and may influence energy homeostasis in animal models. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic benefits.

Several compounds are structurally similar to 4,6-dimethyloctanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2,2-Dimethyloctanoic AcidC10H20O2Contains two methyl groups on the second carbon.
3,3-Dimethyloctanoic AcidC10H20O2Methyl groups on the third carbon; different reactivity patterns.
3,7-Dimethyloctanoic AcidC10H20O2Methyl groups on the third and seventh carbons; distinct metabolic pathways.
5-Methylhexanoic AcidC7H14O2Shorter chain length; different physical properties.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.146329876 g/mol

Monoisotopic Mass

172.146329876 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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